molecular formula C23H20N2O3 B1420926 methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate CAS No. 1396968-43-6

methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate

Cat. No. B1420926
M. Wt: 372.4 g/mol
InChI Key: CNXNVNWBKTWVSW-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate, also known as MI-Naph, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is involved in various chemical synthesis processes. Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, highlighting methods that could potentially involve similar compounds (Nemoto et al., 2016). Additionally, Kiwala et al. (2016) discussed the separation of stereoisomeric mixtures of compounds like nafronyl, which shares structural similarities with the compound (Kiwala et al., 2016).

Photophysical Studies

Pereira et al. (2010) conducted photophysical studies on new fluorescent indole derivatives, which might include or relate to compounds structurally similar to methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate (Pereira et al., 2010). These studies are crucial for understanding the fluorescence properties of such compounds and their potential applications.

Spectroscopic Characterization

In the field of spectroscopy, Al-Daffaay (2022) worked on the preparation and characterization of transition metal complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol, which is structurally related to the compound of interest (Al-Daffaay, 2022). This kind of research is essential for developing new materials with potential applications in various fields.

Medicinal Chemistry and Biological Activity

In medicinal chemistry, Časar et al. (2005) investigated the reaction of similar compounds with ureas, leading to the synthesis of new polycyclic structures with potential biological activity (Časar et al., 2005). Moreover, Zoubi et al. (2018) synthesized Schiff bases metal complexes from related compounds, studying their antimicrobial potential (Zoubi et al., 2018). These studies highlight the importance of such compounds in the development of new drugs and therapeutic agents.

properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-23(27)21(13-18-14-24-20-9-5-4-8-19(18)20)25-22(26)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14,21,24H,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNVNWBKTWVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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